Product packaging for L-Tyrosine 1,1-dimethylethyl ester(Cat. No.:CAS No. 16874-12-7)

L-Tyrosine 1,1-dimethylethyl ester

Cat. No.: B554928
CAS No.: 16874-12-7
M. Wt: 237.29 g/mol
InChI Key: DIGHFXIWRPMGSA-NSHDSACASA-N
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Description

L-Tyrosine 1,1-dimethylethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B554928 L-Tyrosine 1,1-dimethylethyl ester CAS No. 16874-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGHFXIWRPMGSA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297192
Record name L-Tyrosine 1,1-dimethylethyl ester
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Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16874-12-7
Record name L-Tyrosine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16874-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl L-tyrosinate
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Synthetic Methodologies for L Tyrosine Tert Butyl Ester

The synthesis of L-Tyrosine tert-butyl ester primarily involves the esterification of the carboxylic acid group of L-Tyrosine. This transformation is crucial for its application as a protected amino acid building block, particularly in peptide synthesis. evitachem.comchemimpex.com The tert-butyl ester group serves to protect the carboxyl functionality, preventing it from participating in unwanted side reactions during peptide chain elongation. evitachem.com

A primary and direct method for synthesizing L-Tyrosine tert-butyl ester is through the acid-catalyzed esterification of L-Tyrosine with tert-butanol. evitachem.comsmolecule.com In this process, a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, facilitates the reaction between the carboxylic acid of L-Tyrosine and the alcohol. evitachem.com

Alternatively, a multi-step synthesis approach can be employed, which often involves the protection of other functional groups to ensure selectivity. A common sequence involves:

Amino Group Protection : The amino group of L-Tyrosine is first protected, for example, with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (B1257347). chemicalbook.comnih.gov

Esterification : The carboxyl group is then esterified.

Deprotection : The amino-protecting group is subsequently removed to yield the final L-Tyrosine tert-butyl ester.

Another detailed synthetic route involves the initial creation of L-tyrosine methyl ester hydrochloride by reacting L-tyrosine with thionyl chloride in methanol. google.com This intermediate is then further processed. For instance, a synthesis for a related compound, N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine, starts by creating Tyr-OMe.HCl from L-Tyr and SOCl2 in methanol. google.com This highlights the stepwise approach often necessary for producing complex tyrosine derivatives. google.com

The resulting product is typically purified using techniques like recrystallization or chromatography to eliminate unreacted starting materials and byproducts. evitachem.com The structure and purity of the synthesized L-Tyrosine tert-butyl ester are confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. evitachem.com

MethodReagentsKey FeaturesReference
Direct Acid-Catalyzed EsterificationL-Tyrosine, tert-Butanol, Acid Catalyst (e.g., H₂SO₄)A direct conversion protecting the carboxylic acid group. evitachem.comsmolecule.com
Multi-Step Synthesis with N-ProtectionL-Tyrosine, Di-tert-butyl dicarbonate, Reagents for esterification and deprotectionInvolves protection of the amino group prior to esterification to ensure selectivity. chemicalbook.comnih.gov
Intermediate-Based SynthesisL-Tyrosine, Thionyl Chloride, Methanol, followed by further reactionsForms an ester intermediate (e.g., methyl ester) which is then converted to the desired product. google.comgoogle.com

Enantiomeric Purity Maintenance During Synthesis

Maintaining the enantiomeric purity of L-Tyrosine tert-butyl ester during its synthesis is of paramount importance, as the biological activity of peptides and other molecules derived from it is highly dependent on the correct stereochemistry. The primary challenge is to prevent racemization—the conversion of the L-enantiomer into a mixture of L- and D-enantiomers. google.com

Several strategies are employed to preserve the chiral integrity of the L-Tyrosine backbone:

Controlled Reaction Conditions : Performing reactions at low temperatures can minimize the risk of racemization. For instance, in related syntheses of protected amino acids, maintaining reaction temperatures between 0–5°C during coupling steps has been shown to be effective.

pH Control : In multi-step syntheses involving protection and deprotection, careful control of the system's pH is crucial. For example, a patented method for a related tyrosine derivative specifies maintaining the pH between 7-10 during a reaction step to avoid the generation of the enantiomer. google.com

Limited Reaction Times : Reducing the exposure time to harsh reagents or conditions that might promote racemization is another key technique.

Use of Specific Reagents : The choice of reagents can significantly impact chiral purity. For example, some methods may use specific activators or coupling agents that are known to suppress racemization.

The enantiomeric purity of the final product is a critical quality parameter and is typically verified using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common method used to separate and quantify the L- and D-enantiomers, ensuring the product meets the required specifications of >99% enantiomeric purity. nih.govresearchgate.net In one study on a related compound, O-(2-[18F]fluoroethyl)-L-tyrosine, the enantiomeric purity was successfully determined to be over 99%. nih.gov

Technique/MethodPurposeReference
Low-Temperature CouplingMinimizes the rate of racemization reactions.
Strict pH ControlAvoids conditions that can catalyze the epimerization of the chiral center. google.com
Chiral HPLC AnalysisQuantifies the enantiomeric excess, confirming the stereochemical purity of the final product. nih.govresearchgate.net

Green Chemistry Principles in L Tyrosine Tert Butyl Ester Synthesis

Principles of Carboxyl Protection via tert-Butyl Ester Formation

The primary role of a protecting group in peptide synthesis is to temporarily mask a reactive functional group that is not intended to participate in the coupling reaction. For an amino acid like L-Tyrosine, both its α-amino group and its C-terminal carboxyl group, as well as its side chain, can undergo unwanted reactions. nih.gov

The carboxyl group of an amino acid is converted into a tert-butyl ester to prevent it from reacting during the formation of a peptide bond between the α-amino group of another amino acid and the activated carboxyl group of the growing peptide chain. The tert-butyl group is sterically bulky, which effectively shields the carboxyl group from nucleophilic attack. This protection ensures that the desired peptide bond forms specifically at the intended location. nih.gov The stability of the tert-butyl ester under various reaction conditions, except for strong acids, makes it a reliable choice for carboxyl protection. acsgcipr.org

Orthogonal Protecting Group Strategies

Orthogonal protection is a fundamental concept in complex chemical syntheses like that of peptides. It involves the use of multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others. nih.govfiveable.me This strategy allows for the selective deprotection and modification of different parts of the molecule in a controlled sequence.

The tert-butyl ester is a key component of one of the most common orthogonal protection schemes in modern solid-phase peptide synthesis (SPPS): the Fmoc/tBu strategy. iris-biotech.de In this approach, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of amino acids like Tyrosine, Aspartic Acid, and Glutamic Acid are protected by the acid-labile tert-butyl (tBu) group. iris-biotech.deiris-biotech.de

The successful implementation of an orthogonal strategy hinges on the compatibility of the protecting groups. The tert-butyl ester of L-Tyrosine demonstrates excellent compatibility with commonly used N-terminal protecting groups.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is cleaved under basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deiris-biotech.de The tert-butyl ester is completely stable to these basic conditions, allowing for the selective deprotection of the N-terminus for the next coupling step while the carboxyl group remains protected. nih.gov

Boc (tert-Butoxycarbonyl): The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). libretexts.org While both the Boc group and the tert-butyl ester are cleaved by strong acids, conditions can sometimes be fine-tuned to achieve selective removal of the Boc group in the presence of a tert-butyl ester. researchgate.netresearchgate.net However, this approach is not truly orthogonal and can be challenging. iris-biotech.de

Cbz (Carboxybenzyl): The Cbz group is typically removed by catalytic hydrogenolysis. libretexts.org The tert-butyl ester is stable under these conditions, making the Cbz and tert-butyl ester groups an orthogonal pair. nih.gov

N-Terminal Protecting GroupCleavage ConditionCompatibility with tert-Butyl EsterOrthogonality
Fmoc Base (e.g., 20% Piperidine in DMF)HighYes
Boc Acid (e.g., TFA)Low (similar lability)No (generally)
Cbz Catalytic HydrogenolysisHighYes

Table 1: Compatibility of L-Tyrosine tert-butyl ester with Common N-Terminal Protecting Groups

The removal of the tert-butyl ester protecting group is a critical step, typically performed at the end of the peptide synthesis or at a specific stage where the carboxyl group needs to be exposed.

The most common method for cleaving tert-butyl esters is through acid-catalyzed hydrolysis. acsgcipr.org The reaction is typically carried out using a strong acid such as trifluoroacetic acid (TFA), often in a "cleavage cocktail" that includes scavengers to trap the reactive carbocations generated during the process. iris-biotech.destackexchange.com

The mechanism proceeds via protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgpearson.com This is followed by the departure of the stable tertiary tert-butyl carbocation, leading to the formation of the free carboxylic acid. acsgcipr.orgvaia.com The tert-butyl cation is then typically scavenged by a nucleophile in the reaction mixture or eliminated to form isobutylene (B52900) gas. stackexchange.com This mechanism is classified as A-AL-1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). oup.com

Reaction Scheme:

R-CO-O-C(CH₃)₃ + H⁺ → R-CO-OH + ⁺C(CH₃)₃

⁺C(CH₃)₃ → CH₂=C(CH₃)₂ + H⁺

A variety of acids can be used for this purpose, including hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. acsgcipr.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive groups.

While strong acidolysis is the standard method, research has explored milder and more selective conditions for tert-butyl ester cleavage. These methods are particularly valuable when other acid-sensitive protecting groups are present in the peptide.

One approach involves the use of Lewis acids, such as zinc bromide (ZnBr₂), which can promote the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups. acs.orgnih.gov Another novel method utilizes montmorillonite (B579905) KSF clay in refluxing acetonitrile (B52724) to achieve a mild and highly selective hydrolysis of tert-butyl esters, compatible with groups like Boc and Cbz. researchgate.netthieme-connect.com Furthermore, trimethylsilyl (B98337) triflate has been shown to selectively cleave tert-butyl esters in the presence of tert-butyl ethers. thieme-connect.com

Enzymatic methods have also been investigated for the selective deprotection of C-terminal tert-butyl esters. The protease subtilisin has been shown to selectively hydrolyze these esters under mild, neutral pH conditions, offering a high degree of chemoselectivity. google.comgoogle.com

Reagent/MethodConditionsSelectivity
Trifluoroacetic Acid (TFA) Strong acid, often with scavengersLow (cleaves other acid-labile groups)
Zinc Bromide (ZnBr₂) / DCM Lewis acidModerate (cleaves Boc, but compatible with some others) acs.orgnih.gov
Montmorillonite KSF Clay Refluxing acetonitrileHigh (compatible with Boc, Cbz, benzyl (B1604629) esters) researchgate.netthieme-connect.com
Trimethylsilyl triflate -High (selective over tert-butyl ethers) thieme-connect.com
Subtilisin Neutral pH, 20-50 °CHigh (enzymatic) google.comgoogle.com

Table 2: Selected Reagents for the Deprotection of tert-Butyl Esters

Selective Deprotection Conditions for the tert-Butyl Ester

Acid-Catalyzed Cleavage Mechanisms

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, and the use of appropriately protected amino acids is fundamental to its success. nih.gov L-Tyrosine is typically incorporated into the growing peptide chain as an N-Fmoc protected derivative with its side-chain hydroxyl group protected by a tert-butyl ether, i.e., Fmoc-Tyr(tBu)-OH. peptide.comcaymanchem.compeptide.com This specific building block is crucial for preventing acylation of the tyrosine side-chain during synthesis. caymanchem.com

In the standard Fmoc/tBu SPPS protocol, the peptide chain is assembled on a solid support (resin). iris-biotech.de The synthesis cycle involves:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine solution. chempep.com

Coupling: The next amino acid, for instance, Fmoc-Tyr(tBu)-OH, is activated and coupled to the newly freed N-terminus. chempep.com

Washing: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The tert-butyl protecting group on the tyrosine side chain remains intact throughout these steps due to its stability to the basic conditions used for Fmoc removal. iris-biotech.de

Application in Solution-Phase Peptide Synthesis

L-Tyrosine tert-butyl ester is a critical intermediate in solution-phase peptide synthesis (SPPS), a method that involves the stepwise construction of peptides in a homogenous liquid medium. In this strategy, the tert-butyl ester moiety serves as a protecting group for the C-terminal carboxylic acid of the tyrosine residue. evitachem.com This protection is essential to prevent the carboxyl group from participating in unwanted side reactions during the formation of a peptide bond between its amino group and the activated carboxyl group of another amino acid. evitachem.comwikipedia.org

The synthesis process typically involves the coupling of an N-terminally protected amino acid with L-Tyrosine tert-butyl ester in the presence of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation. academie-sciences.fr The tert-butyl group is favored due to its stability under various reaction conditions used for peptide chain elongation. chemimpex.com

A key advantage of the tert-butyl ester is its selective removal under specific acidic conditions. evitachem.com Once the desired peptide sequence is assembled, the tert-butyl group can be cleaved to deprotect the C-terminal carboxyl acid, typically using trifluoroacetic acid (TFA). academie-sciences.fr This deprotection step regenerates the carboxylic acid functionality with minimal side reactions, a crucial step for the completion of the peptide synthesis or for further elongation at the C-terminus. evitachem.comacademie-sciences.fr For instance, in a documented synthesis, the tert-butyl ester group was successfully removed from a methionylglycyl tert-butyl ester dipeptide using TFA to yield the free carboxyl group, which was then coupled with another amino acid derivative to form a tripeptide. academie-sciences.fr This illustrates the practical application and reliability of the tert-butyl ester in a multi-step solution-phase synthesis.

Synthesis Step Role of L-Tyrosine tert-butyl ester Typical Reagents Reference
Protection Masks the C-terminal carboxyl group of Tyrosine.tert-Butanol, acid catalyst smolecule.com
Coupling The free amino group reacts with an N-protected amino acid.DCC, HOBt, EDC academie-sciences.fr
Deprotection The tert-butyl group is removed to yield the free carboxylic acid.Trifluoroacetic acid (TFA) academie-sciences.fr

Impact on Peptide Conformation and Solubility during Synthesis

The incorporation of the L-Tyrosine tert-butyl ester protecting group significantly influences the physicochemical properties of the growing peptide chain, particularly its solubility and conformation in the reaction solvent. rsc.org The tert-butyl group is inherently bulky and hydrophobic. evitachem.combiosynth.com This hydrophobicity generally increases the solubility of the protected peptide in common organic solvents used for solution-phase synthesis, such as dichloromethane (B109758) (DCM) and methanol, while decreasing its solubility in aqueous media. evitachem.comrsc.org Enhanced solubility in organic solvents is advantageous as it helps maintain a homogenous reaction mixture, preventing precipitation and facilitating efficient coupling reactions. chemimpex.com

However, the presence of hydrophobic protecting groups can also promote peptide aggregation and self-assembly, potentially leading to gelation of the reaction mixture. rsc.org This phenomenon is dependent on the specific peptide sequence, the concentration, and the nature of the protecting groups. Research has shown that short, protected peptide sequences can form higher-order structures, such as β-sheets, which drive gel formation in organic solvents like DCM. rsc.org The bulky tert-butyl ester group, along with other protecting groups on the peptide backbone, influences the intermolecular interactions that lead to this assembly. rsc.org

A study on the gelation behavior of short protected peptides in DCM provided insights into this effect. The study compared several protected sequences based on the lysine (B10760008)–tyrosine–phenylalanine (KYF) motif, where the tyrosine residue contained a tert-butyl (tBu) ether protecting group on its side chain and other residues were also protected. The findings indicated that the tendency to form a gel was highly sequence-dependent.

Table: Gelation Behavior of Protected Peptides in Dichloromethane (DCM)

Peptide Sequence (Protected)DescriptionGelation in DCM (40 mM)Inferred Impact of Protecting Groups
pKYF Lys(Boc)-Tyr(tBu)-PheFormed a gelThe combination of Boc and tBu groups on this short sequence promotes self-assembly and gelation.
pKYFE Lys(Boc)-Tyr(tBu)-Phe-Glu(OtBu)Formed a gelThe addition of a protected glutamic acid residue with a tert-butyl ester still permits the peptide to assemble and form a gel.
pKYFK Lys(Boc)-Tyr(tBu)-Phe-Lys(Boc)Remained a solutionThe addition of a second protected lysine residue disrupted the ordered assembly, preventing gelation.

Data adapted from a study on peptide gelation in organic media. rsc.org "p" denotes protected peptide. Protecting groups are Boc (tert-butyloxycarbonyl), tBu (tert-butyl ether), and OtBu (tert-butyl ester).

These findings demonstrate that while the L-Tyrosine tert-butyl ester and similar protecting groups are essential for controlling reactivity and enhancing solubility, they are not passive components. They actively impact the peptide's conformation and can dictate its aggregation behavior during synthesis, which is a critical consideration for optimizing reaction conditions and maximizing peptide yield. rsc.org The study of these conformational effects can be carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal the proximity of different parts of the molecule, providing clues about its folded structure in solution. academie-sciences.fr

Chemical Reactivity and Derivatization of L Tyrosine Tert Butyl Ester

Reactions at the Alpha-Amino Group

The alpha-amino group of L-Tyrosine tert-butyl ester is a primary amine, making it nucleophilic and capable of participating in various reactions, most notably those that form amide and urethane (B1682113) linkages. These reactions are fundamental in the construction of peptides and other complex organic molecules.

Amidation and Acylation Reactions

The primary amine of L-Tyrosine tert-butyl ester readily undergoes acylation to form amides. This reaction is central to peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. The tert-butyl ester protects the carboxyl group of the tyrosine moiety, preventing it from participating in unwanted side reactions. smolecule.comevitachem.com

Commonly, the amino group is reacted with an N-protected amino acid that has been activated with a coupling reagent such as 1-Ethyl-3-(3'-dimethylaminopropyl) carbodiimide (B86325) (EDCI) in the presence of N-Hydroxybenzotriazole (HOBt). nih.gov For instance, N-(tert-butoxycarbonyl)-L-tyrosine can be coupled with glycine (B1666218) tert-butyl ester hydrochloride to form a dipeptide. nih.gov Triethylamine or N-methylmorpholine is often added to neutralize the hydrochloride salt and facilitate the coupling reaction. nih.govacademie-sciences.fr

Direct amidation of unactivated esters, including tert-butyl esters, with amino alcohols can also be achieved, although the steric hindrance of the tert-butyl group can lead to lower yields compared to less bulky esters like methyl or ethyl esters. acs.org For example, the cesium carbonate-promoted amidation of a tert-butyl ester with a serine derivative resulted in a 29% yield, highlighting the challenge posed by the bulky protecting group. acs.org

Table 1: Examples of Amidation and Acylation Reactions

Reactant 1Reactant 2Coupling Reagents/ConditionsProductReference
N-(tert-butoxycarbonyl)-L-tyrosineGlycine tert-butyl ester hydrochlorideEDCI, HOBt, N-methylmorpholine, THF(S)-tert-butyl 2-(2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanamido)acetate nih.gov
N-Boc-O-benzyl-tyrosineBoc-deprotected-α-glycine-β-leucine methyl ester trifluoroacetateEDC, HOBt, Et3N, ChloroformN-Boc-O-Benzyl-α-Tyrosine-α-Glycine-β-Leucine Methyl Ester Tripeptide mdpi.com
L-tyrosine methyl ester hydrochlorideChlorambucil-6-aminohexanoic acidNot specifiedTyrosine–chlorambucil methyl ester derivative academie-sciences.fr
Ester (e.g., tert-butyl ester)Amino alcohol (e.g., serine derivative)Cesium Carbonate, DMFDipeptide product acs.org

Formation of Urethane Derivatives

The alpha-amino group of L-Tyrosine tert-butyl ester can be protected by reacting it with various reagents to form urethane derivatives. This is a crucial step in peptide synthesis to prevent the amino group from reacting out of turn. Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). chemimpex.comnih.gov

The Boc group is typically introduced by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine. academie-sciences.fr The Fmoc group is installed using N-(9-fluorenylmethoxycarbonyloxy)succinimide in a basic aqueous solution. nih.gov These urethane protecting groups can be selectively removed under specific conditions, allowing for the stepwise elongation of a peptide chain. The Boc group is acid-labile, while the Fmoc group is base-labile. chemimpex.comnih.gov

The formation of urethane derivatives is not only for protection. L-tyrosine-based poly(ester-urethane)s have been developed for applications such as drug delivery. nih.gov In this case, the amine and carboxylic acid groups are converted into dual functional ester-urethane monomers, which are then polymerized. nih.gov

Table 2: Formation of Urethane Derivatives

Starting MaterialReagentProtecting GroupProductReference
L-Tyrosine tert-butyl esterDi-tert-butyl dicarbonate ((Boc)₂O)BocN-Boc-L-tyrosine tert-butyl ester academie-sciences.fr
Deprotected tyrosine derivativeN-(9-fluorenylmethoxycarbonyloxy)succinimideFmocFmoc-protected tyrosine derivative nih.gov
L-tyrosineNot specifiedEster-urethane monomerPoly(ester-urethane)s nih.gov

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the side chain of L-Tyrosine tert-butyl ester is another site for chemical modification, allowing for the introduction of various functionalities.

Alkylation and Etherification Reactions

The phenolic hydroxyl group can be alkylated to form ether derivatives. This is often done to protect the hydroxyl group during subsequent reactions or to introduce specific functionalities. A common method for tert-butylation of the phenolic group involves using isobutylene (B52900) with an acid catalyst like sulfuric acid. thieme-connect.de This O-tert-butyl ether is stable under basic and mild acidic conditions. thieme-connect.de

Other alkyl groups can also be introduced. For example, O-(2-tosyloxyethyl)-N-(triphenylmethyl)-L-tyrosine-tert-butyl ester can be synthesized by reacting N-triphenylmethyl-L-tyrosine tert-butyl ester with ethylene (B1197577) glycol di-(p-toluenesulfonate) in the presence of a base. google.com The synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine has also been reported, involving the reaction of the phenolic hydroxyl group with an alkyl halide. google.com

The synthesis of perfluoro-tert-butyl tyrosine has been achieved through a diazonium coupling reaction of Fmoc-4-NH₂-phenylalanine with perfluoro-tert-butanol. nih.gov

Sulfation of Tyrosine Residues and Protected Monomer Synthesis

Tyrosine sulfation is a significant post-translational modification that influences protein-protein interactions. wikipedia.org The chemical synthesis of sulfated tyrosine-containing peptides often requires a protected sulfotyrosine monomer. nih.gov

A common strategy involves the synthesis of an Fmoc-protected sulfotyrosine monomer. nih.gov This can be achieved by reacting a protected tyrosine derivative, such as N-(tert-butoxycarbonyl)-L-tyrosine tert-butyl ester, with neopentyl chlorosulfate (B8482658) in the presence of a strong base like sodium bis(trimethylsilyl)amide. nih.gov The resulting sulfate (B86663) monoester is then deprotected at the N-terminus and subsequently protected with an Fmoc group. nih.gov This acid-stable, neopentyl-protected sulfotyrosine monomer can then be incorporated into a growing peptide chain during solid-phase peptide synthesis. nih.govchemrxiv.org The neopentyl protecting group is removed after the peptide chain has been assembled. chemrxiv.org

Table 3: Synthesis of Protected Sulfotyrosine Monomer

Starting MaterialReagentIntermediate/ProductYieldReference
N-(tert-butoxycarbonyl)-L-tyrosine tert-butyl esterNeopentyl chlorosulfate, Sodium bis(trimethylsilyl)amideN-(tert-butoxycarbonyl)-L-tyrosine tert-butyl ester neopentyl sulfate94% nih.gov
N-(tert-butoxycarbonyl)-L-tyrosine tert-butyl ester neopentyl sulfateTrifluoroacetic acid, water; then N(9-fluorenylmethoxycarbonyloxy)-succinimide, dioxane, sodium carbonateN-(9-fluorenylmethoxycarbonyl) L-tyrosine neopentyl sulfateNot specified nih.gov

Nitration Reactions and Radical Processes

The phenolic ring of tyrosine is susceptible to nitration and other radical-mediated reactions. These processes are of biological interest as they can occur in vivo under conditions of oxidative stress. The hydrophobic analog N-t-BOC-L-tyrosine tert-butyl ester (BTBE) has been used as a probe to study these reactions in membrane environments. nih.govacs.org

When BTBE incorporated into liposomes is treated with peroxynitrite, it undergoes nitration to form 3-nitro-BTBE and dimerization to form 3,3'-di-BTBE. nih.govnih.govacs.org At a pH of 7.4, nitration is the main reaction, with a yield of about 3%. acs.orgacs.org A hydroxylated derivative of BTBE can also be formed at a lower pH. nih.gov These reactions are indicative of a free radical mechanism. nih.govnih.gov The presence of carbon dioxide has been shown to decrease the nitration of liposome-incorporated BTBE, while transition metal complexes can enhance it. acs.org

The reaction of the tert-butoxyl radical (t-BuO•), a model for alkoxyl radicals, with tyrosine has also been studied. tandfonline.commdpi.com This radical was found to oxidize the tyrosine phenolate (B1203915) preferentially over the undissociated phenol (B47542). mdpi.com The rate constant for the reaction between the tert-butoxyl radical and tyrosine was estimated to be 6 x 10⁷ M⁻¹s⁻¹ at pH 10. tandfonline.com

Table 4: Products of Nitration and Radical Reactions of BTBE

ReagentProduct(s)ConditionsReference
Peroxynitrite3-nitro-BTBE, 3,3'-di-BTBEPhosphatidylcholine liposomes, pH 7.4 nih.govnih.govacs.org
PeroxynitriteHydroxylated BTBEpH 6 nih.gov
tert-butoxyl radical (t-BuO•)Tyrosyl radicalpH 10 tandfonline.commdpi.com
Peroxynitrite-Mediated Tyrosine Nitration

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). nih.gov While most studies on tyrosine nitration have been conducted in aqueous solutions, the use of L-Tyrosine tert-butyl ester (BTBE) has provided insights into these mechanisms within nonpolar environments like phospholipid bilayers. acs.org

The nitration of tyrosine by peroxynitrite is a free-radical-mediated process. nih.gov In hydrophobic compartments, the mechanism is believed to be initiated by the homolysis of peroxynitrous acid (ONOOH), the protonated form of peroxynitrite, either near or within the lipid bilayer. acs.orgacs.org This process generates hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. acs.orgacs.org The hydroxyl radical can abstract a hydrogen atom from the phenolic group of BTBE to form a phenoxyl radical. This radical can then react with nitrogen dioxide to produce 3-nitro-L-Tyrosine tert-butyl ester. acs.orgacs.org

The reaction of peroxynitrite with carbon dioxide (CO₂) is a significant pathway for tyrosine nitration in aqueous solutions, proceeding through the formation of carbonate radicals (CO₃•⁻). nih.gov However, in studies using BTBE in liposomes, the presence of CO₂ was found to decrease the nitration yield, suggesting that the carbonate radical cannot efficiently permeate the lipid bilayer to react with the embedded BTBE. acs.orgnih.gov

The presence of transition metals, such as iron and manganese, can significantly enhance the nitration of BTBE by peroxynitrite. acs.orgtandfonline.com These metals can catalyze the formation of reactive nitrogen species, thereby increasing the yield of nitrated products. tandfonline.com

Formation of 3-nitro-L-Tyrosine tert-butyl ester

The primary nitration product of L-Tyrosine tert-butyl ester (BTBE) when exposed to peroxynitrite is 3-nitro-L-Tyrosine tert-butyl ester. acs.orgnih.gov This modification occurs at the ortho position to the hydroxyl group on the phenolic ring.

In studies using BTBE incorporated into phosphatidylcholine liposomes, peroxynitrite treatment resulted in the formation of 3-nitro-BTBE with a maximum yield of approximately 3% at a physiological pH of 7.4. acs.orgnih.gov The formation of this product is consistent with a free radical mechanism, as evidenced by its inhibition by scavengers of hydroxyl and nitrogen dioxide radicals. acs.org The hydrophobic environment of the liposome (B1194612) influences the reaction, as shown by the different outcomes compared to tyrosine in aqueous solutions, particularly regarding the effect of carbon dioxide. acs.org

The synthesis of 3-nitro-L-tyrosine derivatives can also be achieved through other chemical methods, often involving the use of protected amino acid precursors. publish.csiro.aupublish.csiro.au For instance, N-protected derivatives of 3-nitro-L-tyrosine can be used as building blocks in peptide synthesis. publish.csiro.au

Dimerization Reactions

In addition to nitration, the oxidation of L-Tyrosine tert-butyl ester (BTBE) by peroxynitrite can lead to the formation of a dimerized product, 3,3'-di-L-Tyrosine tert-butyl ester. acs.orgnih.govnih.gov This dimerization occurs through the coupling of two BTBE phenoxyl radicals. nih.gov

The formation of the dimer is a less favored pathway compared to nitration under physiological pH. acs.org Studies with BTBE in liposomes reported a yield of approximately 0.02% for the dimer at pH 7.4, which is significantly lower than the 3% yield for the nitrated product. acs.orgnih.gov The yield of the dimer was observed to increase at more alkaline pH values. acs.orgnih.gov

The dimerization of tyrosine residues is a known oxidative modification that can occur in proteins and is often associated with oxidative stress. nih.gov The use of BTBE as a probe has helped to elucidate the mechanisms of these reactions in hydrophobic environments, demonstrating that lipid-derived radicals can mediate the one-electron oxidation of tyrosine, leading to the formation of dityrosine. nih.govresearchgate.net

Bioconjugation Chemistries Involving L-Tyrosine tert-butyl ester

Bioconjugation strategies targeting tyrosine residues are of growing interest due to the relatively low abundance and surface exposure of tyrosine in many proteins, which can allow for more site-selective modifications compared to reactions targeting more abundant residues like lysine (B10760008). jst.go.jpnih.gov

Site-Selective Functionalization of Tyrosine Residues

The unique microenvironment of each tyrosine residue in a protein can be exploited to achieve site-selective functionalization. nih.gov Various methods have been developed for this purpose, including those that proceed through radical reactions. jst.go.jp Catalytic approaches using enzymes like horseradish peroxidase or photocatalysts can generate reactive species that selectively modify surface-exposed tyrosine residues. jst.go.jpnih.gov

L-Tyrosine tert-butyl ester can be used as a model compound to develop and optimize these site-selective reactions before applying them to more complex peptides and proteins. The protected nature of the ester allows for the specific study of reactions at the phenolic side chain, which is the target for these bioconjugation strategies. rsc.org

Triazolinedione-Tyrosine Bioconjugation

Triazolinediones are highly reactive species that can undergo a "click-like" reaction with the phenolic side chain of tyrosine residues. nih.govacs.org This reaction, often referred to as "Y-clicking," is a powerful tool for bioconjugation. nih.gov

Recent advancements have led to the development of "blocked" triazolinedione reagents that are stable at room temperature and can be activated by heating to release the reactive triazolinedione in a controlled manner. nih.govacs.org This approach improves the selectivity of the tyrosine conjugation by avoiding off-target reactions with other residues like tryptophan and minimizing oxidative damage. nih.govacs.org Model studies using tyrosine derivatives are crucial for establishing the reaction conditions and demonstrating the efficiency and selectivity of these reagents before their application in protein modification. acs.org While direct studies with L-Tyrosine tert-butyl ester are not explicitly detailed in the provided context, its use as a tyrosine surrogate in such model systems is a logical application.

Retention and Control of Stereochemical Integrity in Derivatization

Maintaining the stereochemical integrity of amino acids during chemical derivatization is crucial, especially in the synthesis of peptides and other biologically active molecules. d-nb.infoorganic-chemistry.org The α-carbon of amino acids is a chiral center, and racemization can lead to a loss of biological activity.

For reactions involving L-Tyrosine tert-butyl ester, the conditions must be carefully chosen to avoid racemization. For example, in the N-alkylation of α-amino acid esters, the choice of catalyst and base is critical. d-nb.info Robust methods have been developed that allow for the direct functionalization of amino acid esters with high retention of stereochemical integrity. d-nb.info Similarly, methods for creating other derivatives, such as N-protected α-amino ketones from α-amino acids, have been shown to preserve the chiral integrity of the starting material. organic-chemistry.org The use of mild reaction conditions is often key to preventing the loss of stereochemistry. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Organic Molecules

The tert-butyl ester group serves as a crucial protecting group in multi-step syntheses, preventing the carboxylic acid from participating in unwanted side reactions. smolecule.com This allows chemists to precisely modify other functional groups on the tyrosine scaffold. Once the desired modifications are complete, the tert-butyl group can be removed under acidic conditions to restore the carboxylic acid functionality. smolecule.com This strategic use makes it an essential intermediate for building complex organic structures.

L-Tyrosine tert-butyl ester is recognized for its role as a precursor in the synthesis of neurotransmitters, most notably dopamine (B1211576). chemimpex.com As a derivative of L-tyrosine, which is the natural precursor to a class of neurotransmitters called catecholamines, its protected form is a useful starting material in pharmaceutical development. lookchem.comchemimpex.com The enhanced stability and solubility provided by the tert-butyl ester group make it an ideal intermediate for synthesizing drugs that target neurological functions related to dopamine pathways. smolecule.comchemimpex.com The ester can be incorporated into more complex structures, and subsequent deprotection can yield molecules designed to influence neurotransmitter levels. academie-sciences.fr

The tyrosine framework is a common feature in many biologically active compounds, and L-Tyrosine tert-butyl ester provides a convenient and stable way to incorporate this structure during synthesis. chemimpex.comchemimpex.com

Derivatives of L-tyrosine are utilized as building blocks in the development of potential anticancer drugs. chemimpex.comguidechem.com For instance, the related compound Fmoc-L-tyrosine tert-butyl ester serves as a building block for creating compounds used in cancer therapy. chemimpex.com Research has shown that conjugating the tyrosine scaffold to existing anticancer drugs, such as chlorambucil, can lead to derivatives with enhanced cytotoxic effects against cancer cell lines like MCF-7 and MDA-MB-231. academie-sciences.fr The use of protected tyrosine intermediates is fundamental to constructing these complex therapeutic agents.

L-Tyrosine tert-butyl ester and its variants are key intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com Its structural similarity to neurotransmitters makes it a valuable building block for creating drugs intended to treat these conditions. chemimpex.com The compound serves as a stable substrate for building more complex molecules that can potentially cross the blood-brain barrier and interact with neurological pathways. smolecule.com For example, L-DOPA tetrapeptides, which can be synthesized using tert-butyl ester protection, have been shown to maintain higher and more sustained dopamine levels in studies, indicating potential therapeutic benefits for conditions like Parkinson's disease. academie-sciences.fr

Building Block for Biologically Active Compounds

Anticancer Agents

Radiopharmaceutical Synthesis

One of the most significant and well-documented applications of L-Tyrosine tert-butyl ester is in the field of radiopharmacology, specifically for positron emission tomography (PET) imaging.

A specifically modified version of L-Tyrosine tert-butyl ester, namely O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (often abbreviated as TET), is the standard precursor for the synthesis of the PET tracer O-(2-[18F]Fluoroethyl)-L-Tyrosine ([18F]FET). researchgate.netlumiprobe.comnih.gov [18F]FET is an important radiopharmaceutical used for imaging brain tumors and differentiating them from other tissues. lumiprobe.com

The synthesis involves a direct nucleophilic substitution reaction where the tosylate group on the TET precursor is replaced by the radioactive [18F]fluoride ion. nih.gov This is followed by the removal of the protecting groups (trityl and tert-butyl ester) using acid hydrolysis to yield the final [18F]FET product. nih.gov This two-step, one-pot procedure has been optimized for automated synthesis modules, making it a reliable method for routine clinical production.

Research has focused on improving the efficiency and reliability of this synthesis. Various studies have reported different conditions and resulting yields, highlighting the continuous development in this area.

Study FocusPrecursorSynthesis MethodRadiochemical Yield (non-decay-corrected)PuritySynthesis TimeReference
Automated Synthesis (TracerLab FXFN)O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET)Nucleophilic substitution followed by acid hydrolysis35 ± 5%>99%63 min
Automated Synthesis (Synthera® Platform)(2S)-O-(2-tosyloxyethyl)-N-trityl-tyrosine-tert-butyl ester (TET)Nucleophilic substitution followed by hydrolysis25-30%>95%~66 min
Improved Cartridge PurificationO-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET)Nucleophilic radiofluorination followed by acid hydrolysis54-65%>99%36 min nih.gov
Solid Phase Extraction (SPE) PurificationO-(2′-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester (TET)Radiosynthesis followed by SPE purification19.07 ± 1.3%>99%Not Specified researchgate.net
Resin-linker-vector (RLV) ApproachPolystyrene-bound precursor releasing a protected L-tyrosine tert-butyl ester vectorFluoridolysis from resin followed by acid deprotection41% (overall from RLV)>90% (protected FET)Not Specified soton.ac.ukresearchgate.net

Automated Radiosynthesis Strategies

A protected derivative of L-tyrosine tert-butyl ester is a key precursor in the automated synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a significant amino acid radiotracer used in Positron Emission Tomography (PET) for oncological imaging, particularly for brain tumors. nih.govnih.govsnmjournals.orgisotope-cmr.com The precursor, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (often abbreviated as TET), enables efficient and automated production of [18F]FET suitable for routine clinical applications. unimelb.edu.auosti.govlumiprobe.comlumiprobe.comlunanano.ca

The synthesis process is typically performed in a one-pot method using a commercially available automated synthesis module, such as the GE TracerLab FXFN. unimelb.edu.auosti.govresearchgate.netnih.gov The process involves a nucleophilic substitution reaction where the tosyloxy group of the TET precursor is replaced by the 18F-fluoride isotope. researchgate.net This radiofluorination step is followed by acid hydrolysis using hydrochloric acid to remove the protecting groups (N-trityl and tert-butyl ester), yielding the final [18F]FET product. unimelb.edu.auosti.govnih.gov

This automated strategy offers high and reproducible radiochemical yields, making it highly suitable for clinical settings. osti.govnih.gov Research has demonstrated the effectiveness of this method, achieving significant yields and high purity of the final product. For instance, one study reported producing up to 11 GBq of injectable [18F]FET solution within 36 minutes, with radiochemical yields between 54-65% and radiochemical purities exceeding 99%. nih.gov Another study documented a 35±5% non-decay-corrected yield and a specific activity greater than 90 GBq/μmol after a 63-minute synthesis. unimelb.edu.auosti.govnih.gov

The table below summarizes typical outcomes of the automated radiosynthesis of [18F]FET using the L-tyrosine tert-butyl ester derivative precursor.

ParameterReported ValueSource(s)
PrecursorO-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET) nih.govunimelb.edu.auosti.govresearchgate.net
Synthesis Time36 - 63 minutes nih.govosti.gov
Radiochemical Yield (non-decay-corrected)35±5% unimelb.edu.auosti.govnih.gov
Radiochemical Yield (decay-corrected)54-65% nih.gov
Radiochemical Purity>99% nih.govunimelb.edu.auosti.gov
Enantiomeric Purity>99% unimelb.edu.auosti.gov
Specific Activity>90 GBq/μmol unimelb.edu.aunih.gov

Polymer Chemistry and Biopolymers

L-Tyrosine tert-butyl ester and its derivatives are instrumental in the synthesis of advanced polymers, including poly(L-tyrosine)s, polypeptide block copolymers, and polysaccharide conjugates. The tert-butyl ester group provides temporary protection for the carboxylic acid, facilitating controlled polymerization and subsequent deprotection to yield functional materials.

While conventional poly(L-tyrosine) is known to be difficult to process, derivatives of tyrosine are used to create processable and biodegradable polymers. researchgate.net Tyrosine-based diphenolic monomers, derived from tyrosine dipeptides, serve as essential building blocks for polymers like polycarbonates and polyarylates. researchgate.net The synthesis of polymers from L-tyrosine often involves modifying the core amino acid structure to create monomers suitable for specific polymerization techniques. For instance, N-(tert-butoxycarbonyl)-4-ethynyl-L-phenylalanine methyl ester, a derivative synthesized from L-tyrosine, was polymerized using a rhodium catalyst to yield a polymer with a predominantly one-handed helical structure. wiley.com

L-Tyrosine tert-butyl ester is a component in the synthesis of polypeptide-based block copolymers, which are valued for their ability to self-assemble into ordered nanostructures like micelles and vesicles. nih.govresearchgate.net These materials have significant potential in biomedical applications, such as drug delivery. bioinformatics.org

One common method for creating these copolymers is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govresearchgate.net For example, an mPEG-block-poly(L-tyrosine)6 (mPEG-b-P(LTyr)6) diblock copolymer was synthesized via the ROP of O-Benzyl-L-tyrosine NCA, initiated by an amino-terminated methoxy (B1213986) poly(ethylene glycol) (mPEG). nih.gov The resulting copolymer solutions exhibited heat-induced sol-gel transitions, a property valuable for creating injectable hydrogels. nih.gov

Another powerful technique is solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide block's composition and length. bioinformatics.org In one study, a series of poly(L-tyrosine) blocks of varying lengths (Gly-Tyrn where n = 7, 9, 12, and 15) were synthesized using SPPS with Fmoc/t-Butyl protected amino acids. bioinformatics.org These peptide blocks were then conjugated to poly(ethylene oxide) (PEO) to form amphiphilic block copolymers designed to self-assemble into micelles for drug delivery. bioinformatics.org

L-Tyrosine tert-butyl ester has been successfully used to create novel polysaccharide-amino acid ester conjugates through regioselective synthesis. nsf.gov These hybrid biopolymers combine the properties of both polysaccharides and amino acids, opening avenues for new biomaterials.

In a notable study, L-tyrosine tert-butyl ester was reacted with 6-bromo-6-deoxycellulose acetate (B1210297) (6-BrCA) in a nucleophilic substitution reaction. nsf.gov This approach allows for the specific conjugation of the amino acid ester to the C6 position of the cellulose (B213188) backbone. The reaction of 6-BrCA with L-tyrosine tert-butyl ester resulted in the desired conjugate with a degree of substitution (DS) for the tyrosine ester of 0.45. nsf.gov Interestingly, the reaction with the primary amine of tyrosine was found to be less complete than the reaction with the secondary amine of proline tert-butyl ester under similar conditions. nsf.govncsu.edu This regioselective synthesis provides a pathway to structurally uniform polysaccharide-protein conjugates, which is a significant advantage over non-specific conjugation methods. nsf.gov

ReactantsProductDegree of Substitution (DS)Source
6-Bromo-6-deoxycellulose acetate (6-BrCA) + L-Tyrosine tert-butyl esterCellulose Acetate-Tyrosine tert-butyl ester Conjugate0.45 nsf.gov

Formation of Polypeptide Block Copolymers

Development of Chemical Probes

The hydrophobic nature of L-tyrosine tert-butyl ester and its derivatives makes them excellent candidates for developing chemical probes to study biochemical processes in nonpolar environments like cell membranes. acs.orgresearchgate.netnih.gov

A key example is the use of N-t-BOC-L-tyrosine tert-butyl ester (BTBE), a hydrophobic tyrosine analog, as a probe to investigate peroxynitrite-dependent reactions within lipid bilayers. acs.orgresearchgate.netnih.gov BTBE can be efficiently incorporated into biological membranes, such as those of red blood cells (RBCs), without significantly altering membrane integrity. acs.org Once embedded, it serves as a target for reactive nitrogen species. The addition of peroxynitrite to BTBE-containing RBCs leads to the formation of nitrated (3-nitro-BTBE) and dimerized (3,3′-di-BTBE) products. acs.org The detection of these products provides direct evidence of peroxynitrite-derived radical reactions occurring within the membrane environment. acs.orgnih.gov

This probe has proven valuable for defining the role of various factors—such as pH, carbon dioxide, and scavengers—in modulating tyrosine oxidation within membranes. nih.gov Furthermore, the Fmoc-protected version, Fmoc-L-tyrosine tert-butyl ester, is utilized in fluorescent labeling techniques, which are essential for visualizing proteins and understanding cellular processes. chemimpex.com

ProbeApplicationDetected ProductsSource(s)
N-t-BOC-L-tyrosine tert-butyl ester (BTBE)Study of peroxynitrite-dependent radical reactions in membranes3-nitro-BTBE, 3,3′-di-BTBE acs.org
Fmoc-L-tyrosine tert-butyl esterFluorescent labeling of proteinsN/A chemimpex.com

Biochemical and Biophysical Research Applications

Probing Biological Membranes

A derivative of L-Tyrosine tert-butyl ester, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), has been instrumental as a hydrophobic probe for studying the dynamics of biological membranes. Its structure allows it to be efficiently incorporated into lipid bilayers, serving as a stable analog of tyrosine.

BTBE has been successfully incorporated into model membrane systems like phosphatidylcholine (PC) liposomes and, significantly, into biological membranes such as those of red blood cells (RBCs). Research has shown that BTBE can be incorporated into RBC membranes with high efficiency, reaching yields of approximately 1–3 × 10^7 molecules per cell. acs.orgnih.gov Crucially, studies have demonstrated that the incorporation of BTBE at these levels does not significantly alter the integrity of the RBC membrane, as confirmed by permeability studies. acs.orgresearchgate.net In synthetic liposomes, the incorporation efficiency is even higher, often exceeding 98%. researchgate.netnih.gov This high level of incorporation without compromising membrane structure makes BTBE an excellent tool for studying events within the lipid bilayer.

Table 1: Incorporation of N-t-BOC-L-tyrosine tert-butyl ester (BTBE) into Membranes

Membrane Type Incorporation Yield Effect on Membrane Integrity Reference
Red Blood Cell (RBC) Membranes ~1–3 × 10^7 molecules/RBC Not significantly altered acs.orgnih.gov

The primary application of BTBE in membrane systems is to investigate oxidative stress and radical-mediated processes. Because many protein tyrosine residues are located in nonpolar compartments like membranes, studying their oxidation in these environments is crucial. acs.orgnih.govresearchgate.net When incorporated into RBC membranes or liposomes, BTBE is used to probe the reactions of species like peroxynitrite, a potent biological oxidant.

The addition of peroxynitrite to BTBE-containing RBCs or liposomes leads to the formation of nitrated and dimerized products, namely 3-nitro-BTBE and 3,3'-di-BTBE. acs.orgnih.govacs.org The formation of these products is indicative of peroxynitrite-derived radical reactions occurring within the membrane. acs.orgnih.gov For instance, at a pH of 7.4, peroxynitrite treatment of BTBE in phosphatidylcholine liposomes results in a maximum yield of approximately 3% for 3-nitro-BTBE and 0.02% for 3,3'-di-BTBE. acs.org The detection of the BTBE phenoxyl radical through techniques like electron spin resonance (ESR) further supports a free radical mechanism for these oxidation processes. acs.orgnih.gov

Research has also highlighted the link between lipid peroxidation and tyrosine oxidation. researchgate.net In unsaturated liposomes, the oxidation of BTBE is significantly increased and is associated with the formation of lipid-derived radicals. researchgate.netnih.gov The reaction between lipid peroxyl radicals (LOO•) and the phenol (B47542) group of BTBE has been directly demonstrated, with an estimated second-order rate constant of 4.8 × 10^3 M⁻¹s⁻¹. nih.govmdpi.com This indicates that lipid radicals can mediate the oxidation of tyrosine within membranes.

Table 2: Products of Peroxynitrite-Mediated Oxidation of BTBE in Phosphatidylcholine Liposomes (pH 7.4)

Product Maximum Yield Reference
3-nitro-BTBE ~3% acs.org

Incorporation into Red Blood Cell Membranes and Liposomes

Enzymatic Reaction Studies

Derivatives of L-Tyrosine tert-butyl ester are utilized in the study of enzyme interactions and activities. For example, O-tert-Butyl-L-tyrosine methyl ester hydrochloride serves as a tool for researchers in medicinal chemistry to investigate enzyme interactions and receptor binding. chemimpex.com Its structure, which mimics natural amino acids but with enhanced stability and lipophilicity, provides insights into metabolic pathways and potential therapeutic targets. chemimpex.com Furthermore, L-Tyrosine tert-butyl ester itself has been described as a competitive inhibitor of ATP, which can slow the second-order rate constant in certain enzymatic reactions. biosynth.com

Role in Protein Interaction Studies

The study of protein interactions is another area where derivatives of L-Tyrosine tert-butyl ester are valuable. O-tert-Butyl-L-tyrosine t-butyl ester hydrochloride is used in biochemical research to study protein interactions and protein synthesis. chemimpex.com Its ability to mimic natural amino acids while possessing modified properties makes it a preferred choice for exploring new biochemical pathways. chemimpex.com The potential of a drug to be effective often depends on its ability to bind to transport proteins like serum albumin. academie-sciences.fr Derivatives of L-Tyrosine can be incorporated into peptides to study these binding interactions. academie-sciences.fr

Fluorescent Labeling Techniques in Cellular Studies

In cellular studies, the visualization of proteins is essential for understanding their function and localization. Fmoc-L-tyrosine tert-butyl ester, a derivative of L-Tyrosine tert-butyl ester featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, is used in fluorescent labeling techniques. chemimpex.com The Fmoc group is inherently fluorescent, which allows for the tracking and visualization of peptides and proteins into which this derivative has been incorporated. This is particularly useful in solid-phase peptide synthesis, where the Fmoc-protected amino acid can be added to a growing peptide chain. chemimpex.com The resulting fluorescently labeled peptide can then be used in various cellular assays to study protein localization, trafficking, and interactions.

Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques for Purity and Reaction Progress

Chromatographic methods are indispensable for assessing the purity of L-Tyrosine tert-butyl ester and for tracking the conversion of reactants to products during its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of L-Tyrosine tert-butyl ester and its derivatives. Commercial suppliers of L-Tyrosine tert-butyl ester and its protected forms, such as Fmoc-L-Tyrosine tert-butyl ester, routinely use HPLC to guarantee purities of ≥99%. chemimpex.comchemimpex.com Similarly, purities of >97.0% are also reported and verified by HPLC analysis. pure-synth.comvwr.comvwr.com The technique is not only used for final product quality control but also plays a crucial role in monitoring the progress of reactions involving L-Tyrosine esters. For instance, in the synthesis of L-tyrosine derivatives, HPLC is used to monitor the conversion rate of reactants. google.com

The versatility of HPLC allows for the analysis of various forms of tyrosine esters. For example, it is used to assess the purity of L-Tyrosine methyl ester hydrochloride and Fmoc-O-tert-butyl-L-tyrosine. avantorsciences.com In the context of radiopharmaceuticals, HPLC is essential for the purification and quality control of compounds like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), which is synthesized from an L-Tyrosine tert-butyl ester precursor. lumiprobe.comresearchgate.netmdpi.com The method can be adapted with different columns and mobile phases to achieve optimal separation and quantification. For example, a C18 reverse-phase column is often used for the analysis of tyrosine derivatives. rsc.orgnih.gov Chiral HPLC can also be employed to detect any potential racemization during synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions in real-time. It is frequently used to track the consumption of starting materials during the synthesis of tyrosine esters. chemicalbook.comgoogle.com For example, in the preparation of L-tyrosine methyl ester hydrochloride, TLC is used to confirm the complete consumption of L-tyrosine. Similarly, during the synthesis of glycyl-L-tyrosine, the progress of the ammonolysis reaction is monitored by TLC. google.com

The completion of a reaction is often determined by the disappearance of the starting material spot on the TLC plate, which can be visualized using various techniques, including UV light or specific chemical stains like ninhydrin (B49086) for detecting free amino groups. In the synthesis of O-[2-[[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine, TLC is used to monitor the completion of both amidation and hydrolysis steps. google.com This simple and cost-effective method allows for quick checks during a reaction, guiding decisions on reaction time and the addition of reagents.

Spectroscopic Methodologies for Structural Elucidation of Derivatives

Spectroscopic techniques are fundamental for the structural elucidation of L-Tyrosine tert-butyl ester and its various derivatives, providing detailed information about their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for the unambiguous structural confirmation of L-Tyrosine tert-butyl ester and its derivatives. evitachem.com The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum provide a detailed map of the proton environments within the molecule. For a derivative of L-Tyrosine tert-butyl ester, characteristic signals would include those for the aromatic protons of the tyrosine ring, the α-proton, the β-protons, and the nine equivalent protons of the tert-butyl group. rsc.org For example, in the ¹H NMR spectrum of a naphthalene (B1677914) diimide derivative of L-Tyrosine tert-butyl ester, the tert-butyl protons appear as a singlet at approximately 1.38-1.45 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and type of carbon atoms present. For a derivative of L-Tyrosine tert-butyl ester, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the various carbons of the aromatic ring and the amino acid backbone. rsc.org Combined analysis of ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques like HSQC, allows for the complete assignment of the molecular structure. hmdb.caespol.edu.ec NMR is also used to confirm the structure of related tyrosine derivatives and to study their dynamic properties in solution. glentham.comnih.govscispace.com

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of L-Tyrosine tert-butyl ester and its derivatives. nih.gov It provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the identity of the synthesized product. osti.gov High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgnih.gov

Beyond simple product identification, MS is invaluable for mechanistic studies. By analyzing the fragmentation patterns of the molecular ion, researchers can deduce the structure of the molecule and gain insights into reaction pathways. researchgate.netnist.govvu.lt The fragmentation of tyrosine derivatives in the mass spectrometer often involves characteristic losses, such as the loss of the tert-butyl group or cleavage of the ester bond. researchgate.net This information can be used to distinguish between isomers and to understand the bonding within the molecule. In studies involving complex biological mixtures or reaction monitoring, MS is often coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS) to analyze individual components. nih.govnist.gov

Optical Rotation Measurements for Chiral Purity Assessment

L-Tyrosine is a chiral molecule, and preserving its stereochemical integrity is often crucial for its biological activity and application in peptide synthesis. Optical rotation measurement is a classical and essential technique for assessing the chiral purity of L-Tyrosine tert-butyl ester and its derivatives. evitachem.com The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter.

Mechanistic and Computational Studies

Investigation of Reaction Pathways and Transition States

The reaction pathways of tyrosine and its ester derivatives are complex and have been explored through various experimental techniques. Studies often focus on reactions involving the phenolic side chain, which is a key site of reactivity.

Photochemical pathways are a significant area of investigation. The photolysis of tyrosine in aqueous solutions, for instance, proceeds through the excited singlet state (¹TYROH). capes.gov.br This can lead to two primary pathways: photoionization and the splitting of the phenolic O-H bond to generate tyrosine-derived phenoxyl radicals (TYRO•), or a 1,3-H-shift of the phenolic O-H bond followed by ring-opening. capes.gov.br For N-phthaloyl derivatives of tyrosine, photoinduced electron-transfer (PET) has been identified as a key mechanism leading to decarboxylation. beilstein-journals.org

In radical-mediated reactions within peptides, the formation of specific transition states governs the outcome. For example, the abstraction of a hydrogen atom from the alpha-carbon of an adjacent amino acid by an initial tyrosyl radical can occur. This is followed by a "rebound" abstraction of the beta-hydrogen of tyrosine through a six-membered transition state, which ultimately leads to a-type backbone fragmentation. nih.gov

More recent studies on tyrosine derivatives have explored visible light-mediated photocatalytic protocols. One proposed mechanism involves the formation of a radical-cation intermediate, which then undergoes deprotonation to form a benzylic radical. researchgate.net This radical can then engage in further reactions, with the catalytic cycle being closed by an electron transfer from the reduced photocatalyst. researchgate.net Additionally, studies on the photodissociation of tyrosine have provided direct evidence for the active participation of ¹πσ* states, which are repulsive in character and lead to ultrafast H-atom elimination from the O-H bond. acs.orgacs.org

Computational Chemistry Approaches (e.g., Quantum Chemistry, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to complement experimental studies on L-tyrosine tert-butyl ester and related compounds, offering insights into their structure, properties, and reaction dynamics.

Quantum Chemistry: Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate these molecules. For example, DFT calculations using the B3LYP correlation-exchange functional and a 6-31G(d) basis set have been employed to determine the geometrical parameters of complexes involving tyrosine esters. eui.eu DFT has also been instrumental in identifying the fragmentation pathways of the tyrosine molecule following low-energy electron impact, helping to analyze and understand the resulting ionic fragments. researchgate.net Computational studies on tyrosine esters, such as the isopropyl ester, have suggested that intermolecular hydrogen bonds between the amino and phenolic hydroxyl groups can create a "template" in solution that influences subsequent reactions like macrocyclization. iucr.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules and their interactions within specific environments, such as biological membranes. medchemexpress.comamazonaws.com For instance, MD studies have supported experimental findings that the proximity of a tyrosine phenolic ring to lipid peroxyl radicals in a membrane environment enhances the efficiency of tyrosine oxidation. researchgate.net These simulations provide a molecular-level view of how the ester's orientation and interactions within the lipid bilayer facilitate radical-mediated reactions.

Below is a table summarizing some computational parameters reported for L-Tyrosine tert-butyl ester.

Computational PropertyValueSource
TPSA (Topological Polar Surface Area)72.55 Ų chemscene.com
LogP1.6037 chemscene.com
Hydrogen Bond Acceptors4 chemscene.com
Hydrogen Bond Donors2 chemscene.com
Rotatable Bonds3 chemscene.com

Studies on Protecting Group Behavior under Reaction Conditions

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the tert-butyl group of L-tyrosine tert-butyl ester serves as a crucial protecting group. Its behavior under various reaction conditions is a key aspect of its utility.

The tert-butyl (tBu) group is primarily used to protect the hydroxyl group of the tyrosine side chain. iris-biotech.deiris-biotech.de It is part of the widely used orthogonal Fmoc/tBu protection strategy in SPPS. iris-biotech.deiris-biotech.de In this scheme, the N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups like tert-butyl are used for side-chain protection. iris-biotech.dechemimpex.com

The key characteristic of the tBu protecting group is its stability during the peptide chain elongation steps, where the Fmoc group is repeatedly cleaved using a base, typically piperidine (B6355638). iris-biotech.deiris-biotech.de The tBu group remains intact under these basic conditions, preventing unwanted side reactions at the tyrosine hydroxyl group. evitachem.com

The removal of the tert-butyl protecting group is typically achieved at the end of the synthesis during the final cleavage of the peptide from the resin. iris-biotech.de This is accomplished by treatment with a strong acid, most commonly 95% trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de The stability of the tBu group to base and its lability to strong acid define its role in the orthogonal protection scheme, allowing for the selective deprotection of functional groups. iris-biotech.deevitachem.com Studies have also investigated the gelation behavior of short peptides where the tyrosine hydroxyl group is protected with a tert-butyl group, noting that such protection can influence peptide self-assembly in organic solvents like dichloromethane (B109758). rsc.org

The stability of various protecting groups under conditions required to cleave others has been systematically tested. For example, experiments have shown that tert-butyl esters can be cleaved with 50% TFA in DCM, conditions under which other protecting groups, like the Tpseoc-group, remain stable. nih.gov

Radical-Driven Processes Involving Tyrosine Ester Derivatives

Tyrosine and its derivatives are susceptible to one-electron oxidation, forming a tyrosyl radical, which is a key intermediate in many biological and chemical processes. nih.gov The hydrophobic derivative, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), has been extensively used as a probe to study these radical-driven reactions in nonpolar environments like lipid membranes. researchgate.netnih.govnih.gov

Oxidation, Nitration, and Dimerization: When incorporated into liposomes, BTBE is used to study reactions mediated by species like peroxynitrite. nih.gov These studies show that radical-driven processes in membranes lead to nitration and dimerization products, such as 3-nitro-BTBE and 3,3'-di-BTBE, respectively. researchgate.netnih.gov The formation of these products proceeds via a BTBE-derived phenoxyl radical intermediate, which can be detected experimentally. researchgate.netnih.gov

A key finding is that lipid-derived radicals can mediate the oxidation of tyrosine. nih.gov Lipid peroxyl radicals (LOO•), formed during lipid peroxidation, are capable of oxidizing the tyrosine analogue to a tyrosyl radical, which then participates in subsequent reactions. nih.gov This links tyrosine oxidation directly to the lipid peroxidation process in membranes. researchgate.netnih.gov The table below shows the products formed from radical-driven processes involving the BTBE probe.

Initial ProbeMediating SpeciesObserved ProductsProcessSource
BTBEPeroxynitrite / Peroxyl Radicals3-nitro-BTBENitration researchgate.netnih.govnih.gov
BTBEPeroxynitrite / Peroxyl Radicals3,3'-di-BTBEDimerization researchgate.netnih.govnih.gov
BTBEPeroxynitrite3-hydroxy-BTBEHydroxylation nih.govnih.gov

Photochemical and Electron-Induced Radical Formation: Radical formation can also be initiated by other means. Photodissociation of modified tyrosine peptides can yield localized radicals on the tyrosine side chain. nih.gov Furthermore, visible light photoredox catalysis can generate benzyl (B1604629) radicals from tyrosine derivatives through a radical-cation/deprotonation strategy. researchgate.net Low-energy electron attachment is another method to induce fragmentation of tyrosine, proceeding through the formation of transient negative ions (radical anions). researchgate.netresearchgate.net These studies highlight that the cleavage of the Cα-Cβ bond and bonds within the phenolic side chain are significant fragmentation channels. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

A significant area of future research focuses on optimizing the synthesis of L-tyrosine tert-butyl ester and its derivatives to improve efficiency, yield, and sustainability. Current methods, while effective, can sometimes involve harsh conditions or multi-step procedures that are not ideal for large-scale production. google.com

Research into the synthesis of radiolabeled compounds, such as O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET), highlights the drive for enhanced efficiency. [18F]FET is a critical radiotracer for positron emission tomography (PET) imaging of tumors, and its synthesis often starts from a protected L-tyrosine tert-butyl ester precursor, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET). mdpi.comnih.govresearchgate.net Efforts are concentrated on reducing synthesis time and improving radiochemical yields. For instance, automated one-pot synthesis methods combined with simplified purification techniques, such as solid-phase extraction (SPE) instead of time-consuming HPLC, are being developed. nih.govresearchgate.net One improved method, starting with just 5 mg of the TET precursor, produced injectable [18F]FET solutions within 36 minutes with high radiochemical yields of 54-65%. nih.gov Another approach successfully reduced the synthesis time to 60 minutes while maintaining process effectiveness. mdpi.com

Future work will likely involve the exploration of enzymatic biocatalysts and green chemistry principles to create more environmentally friendly and cost-effective synthetic routes. sci-hub.se A patented method aims to solve the problem of enantiomer generation during the synthesis of N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine, a key derivative, highlighting the focus on producing high-purity products. google.com

Synthetic Method for [18F]FET Precursor Key Features Synthesis Time Reported Yield Reference(s)
Automated One-Pot SynthesisO-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET)Employs direct nucleophilic radiofluorination followed by acid hydrolysis and cartridge-based SPE purification.36 minutes54-65% (radiochemical) nih.gov
Technology Transfer Optimized ProcessO-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET)Automated system with semi-preparative HPLC purification.60 minutes73-79% (decay-corrected) mdpi.com
Alternate Nucleophilic FluorinationO-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET)Uses TBA for [18F]-fluoride elution and hydrolysis with trifluoroacetic acid.~80 minutes60% mdpi.com
Chiral Precursor MethodNi(II) complex of an alkylated (S)-tyrosine Schiff baseAims to provide high enantiomeric purity without cumbersome HPLC purification.70 minutes5% (decay uncorrected) researchgate.net

Exploration of New Derivatization Chemistries

The functional groups of L-tyrosine—the α-amino group, α-carboxyl group, and the phenolic hydroxyl group—are highly reactive and offer numerous possibilities for derivatization. sci-hub.se L-Tyrosine tert-butyl ester, which has its carboxyl group protected by a t-butyl group, allows for selective reactions at the amino and phenolic hydroxyl groups. medchemexpress.com Future research is focused on exploring novel derivatization chemistries to generate new molecules with unique properties for various applications.

The introduction of protecting groups is a fundamental derivatization strategy. The fluorenylmethoxycarbonyl (Fmoc) group is essential for the selective protection of the amino group during solid-phase peptide synthesis (SPPS). chemimpex.com Likewise, the tert-butyloxycarbonyl (Boc) group is another common protecting group for the amino function. cymitquimica.com The phenolic hydroxyl group can also be derivatized, for instance, by etherification to attach other functional moieties. uni-mainz.de

Emerging research involves creating derivatives for specific applications, such as fluorescent labeling for cellular studies or bioconjugation to link biomolecules to surfaces or other molecules for diagnostics and therapeutics. chemimpex.comsmolecule.com The development of probes for studying biological processes is another key area. For example, SAL-ester probes have been developed to react with 3-aminotyrosine, a biomarker for oxidative stress, enabling its detection and imaging in live cells. acs.org The exploration of acylation and alkylation reactions continues to yield derivatives with improved chromatographic behavior and stability for analytical purposes. libretexts.org

Derivative Type Protecting/Functional Group Primary Application Significance Reference(s)
Fmoc-L-tyrosine tert-butyl esterFluorenylmethoxycarbonyl (Fmoc)Solid-Phase Peptide Synthesis (SPPS)Enables the controlled, sequential addition of tyrosine units into a peptide chain. chemimpex.com
Boc-O-tert-butyl-L-tyrosinetert-Butyloxycarbonyl (Boc)Peptide SynthesisProtects the amino group, allowing for selective reactions elsewhere in the molecule. cymitquimica.com
Z-O-tert-butyl-L-tyrosine N-hydroxysuccinimide esterN-hydroxysuccinimide (NHS) esterPeptide Synthesis, BioconjugationCreates a reactive ester that readily forms stable amide bonds with primary amines on other biomolecules. chemimpex.com
N-t-BOC-L-tyrosine tert-butyl ester (BTBE)tert-Butyloxycarbonyl (Boc)Biological Membrane ProbeActs as a hydrophobic tyrosine analog to study chemical reactions in lipid environments. nih.govacs.org

Expansion into Advanced Peptide and Protein Engineering

L-Tyrosine tert-butyl ester and its protected forms, such as Fmoc-Tyr(tBu)-OH, are fundamental building blocks in solid-phase peptide synthesis (SPPS). cymitquimica.comchemimpex.com This role is critical for the production of complex peptides and proteins with high purity and yield. chemimpex.com Future research aims to expand its use in more advanced peptide and protein engineering applications.

This includes the synthesis of peptide-based therapeutics, where precise control over the amino acid sequence is essential for biological activity. chemimpex.com The unique properties of tyrosine, with its aromatic and phenolic side chain, make it a crucial residue in protein-protein and protein-ligand interactions. rsc.org By incorporating L-tyrosine tert-butyl ester derivatives, researchers can create synthetic peptides that mimic or inhibit these interactions, leading to new drug candidates for a range of diseases, including cancer and neurological disorders. chemimpex.comchemimpex.com

Furthermore, derivatization of the tyrosine residue within a peptide allows for bioconjugation, a process that attaches other molecules like fluorophores, drugs, or polymers. chemimpex.comsmolecule.com This enables the development of sophisticated tools for diagnostics, imaging, and targeted therapies. Research is also exploring the selective cleavage of peptide bonds at tyrosine residues using chemical and electrochemical methods, which can be a powerful tool for protein sequencing and analysis. rsc.org

Innovative Applications in Targeted Drug Delivery Systems

A highly promising area of future research is the use of L-tyrosine tert-butyl ester in the creation of advanced drug delivery systems. Its derivatives are being used to synthesize novel biodegradable and biocompatible polymers designed for targeted drug release. wiley.com

Researchers have developed tyrosine-based poly(ester amide)s (Tyr-PEA) that can be formulated into nanoparticles for delivering drugs like fluticasone (B1203827) propionate (B1217596) via a dry powder inhaler for targeted lung therapy. wiley.com The synthesis of these polymers often uses an efficient method like interfacial polymerization, which also allows for high drug encapsulation efficiency. wiley.com

Another innovative approach involves multistimuli-responsive nanocarriers. L-tyrosine-based amphiphilic poly(ester-urethane)s have been designed to self-assemble into nanoparticles that are stable under normal physiological conditions but can release their drug payload in specific environments, such as the acidic and enzyme-rich lysosomes within cancer cells. acs.orgnih.govacs.org Some of these nanocarriers are also thermoresponsive, disassembling and releasing drugs at the slightly elevated temperatures found in tumor tissues. acs.org These "smart" delivery systems have shown the potential to significantly increase the concentration of anticancer drugs within tumor cells compared to the administration of free drugs. nih.govacs.org

Drug Delivery System Polymer Type Target/Stimulus Application Reference(s)
NanoaggregatesTyrosine-based poly(ester amide)s (Tyr-PEA)LungsDry powder inhaler for pulmonary delivery of fluticasone propionate. wiley.com
Amphiphilic NanoassembliesMultistimuli-responsive poly(ester-urethane)Cancer cells (thermo- and enzyme-responsive)Disassembles at cancer tissue temperatures (42–44 °C) and biodegrades in lysosomes. acs.org
Enzyme-Responsive NanocarriersAmphiphilic poly(ester-urethane)sCancer cells (enzyme-responsive)Stable at extracellular pH, undergoes enzymatic biodegradation inside cells to release drugs. nih.govacs.org
Ion-Pair Drug ModificationIbuprofen (B1674241) salt with L-tyrosine propyl esterTransdermal deliveryModification of ibuprofen to enhance its permeability through the skin in a patch. rsc.org

Further Investigation into Biological Membrane Interactions

Understanding the chemical reactions that occur within the hydrophobic environment of biological membranes is a significant challenge in biochemistry. The hydrophobic tyrosine analog, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), has emerged as a valuable molecular probe for these investigations. nih.govacs.orgresearchgate.net Future research will continue to leverage this probe to gain deeper insights into membrane biology and pathology.

Studies have successfully incorporated BTBE into model membranes like phosphatidylcholine liposomes and, for the first time, into a biological membrane, the red blood cell (RBC) membrane. nih.govnih.gov Within these lipid environments, BTBE allows researchers to study peroxynitrite-dependent reactions, such as nitration and dimerization, which are implicated in oxidative stress and various disease mechanisms. acs.orgnih.gov For example, research has shown that nitration is a predominant reaction for the tyrosyl probe within a membrane compared to oxidation, a finding that differs from reactions in aqueous environments. acs.org

These studies have helped to define the role of various factors—including pH, carbon dioxide, and transition metals—on tyrosine oxidation processes within a membrane. nih.govacs.org The methods developed using BTBE can be extended to explore the reaction mechanisms of other biologically relevant oxidants in various hydrophobic compartments, such as lipoproteins. nih.gov This research is crucial for understanding how membrane-associated proteins are damaged under conditions of oxidative stress and could reveal new targets for therapeutic intervention. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for L-tyrosine tert-butyl ester in laboratory settings?

L-Tyrosine tert-butyl ester is commonly synthesized via two primary methods:

  • Method 1 : Reaction of N-benzyloxycarbonyl (N-Cbz)-L-tyrosine with tert-butyl acetate in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst. Deprotection of the N-Cbz group using hydrogenolysis yields the final product .
  • Method 2 : Direct esterification of L-tyrosine with tert-butyl acetate under acidic conditions, achieving ~58% yield. This method avoids intermediate protection but requires careful pH control to minimize side reactions . Key considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using flash chromatography (chloroform:methanol gradients) .

Q. How can researchers ensure purity and characterize L-tyrosine tert-butyl ester post-synthesis?

  • Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm ≥97% purity. Retention time typically aligns with standards .
  • Structural Confirmation :
  • NMR : 1^1H NMR (CDCl3_3) shows characteristic peaks: δ 1.44 (s, 9H, tert-butyl), 3.10–3.25 (m, 2H, CH2_2), 4.40–4.55 (m, 1H, α-CH) .
  • Mass Spectrometry : ESI-MS m/z 238.3 [M+H]+^+ .

Q. What solvent systems are compatible with L-tyrosine tert-butyl ester in peptide synthesis?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in ethers (e.g., THF). Avoid aqueous solutions at pH > 7, as the tert-butyl ester group hydrolyzes under basic conditions. For coupling reactions, use DCM or DMF with carbodiimide-based activators (e.g., HOBt/DCC) .

Advanced Research Questions

Q. How can researchers address challenges in monitoring tert-butyl ester stability during peptide elongation?

  • Analytical Strategies :
  • TLC : Use silica gel plates with fluorescent indicator (UV detection at 254 nm). Spotting post-coupling reaction mixtures reveals ester hydrolysis by comparing Rf_f values to standards .
  • LC-MS : Quantify hydrolyzed byproducts (e.g., free tyrosine) using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .
    • Mitigation : Add 1% (v/v) TFA to reaction mixtures to suppress base-catalyzed hydrolysis during solid-phase peptide synthesis .

Q. What experimental designs are critical for studying oxidative modifications of L-tyrosine tert-butyl ester in lipid membranes?

  • Model Systems : Incorporate the compound into liposomes (e.g., DMPC or DLPC bilayers) and induce oxidation using AAPH or Fe2+^{2+}/H2_2O2_2.
  • Detection :
  • HPLC-UV/Vis : Monitor nitrotyrosine formation (λ = 360 nm) .
  • MALDI-TOF : Identify dimerized products (e.g., 3,3'-di-BTBE) via mass shifts .
    • Controls : Include antioxidants (e.g., TEMPOL) to confirm radical-mediated pathways .

Q. How does the tert-butyl group influence L-tyrosine’s pharmacokinetic properties in drug delivery studies?

  • Solubility : The ester increases log P (octanol-water) by ~2 units compared to free tyrosine, enhancing membrane permeability .
  • Stability : In vitro assays (e.g., simulated gastric fluid, pH 1.2) show <10% hydrolysis over 2 hours, making it suitable for oral delivery systems .
  • Targeted Release : Enzymatic cleavage by esterases in plasma (pH 7.4) enables controlled release of tyrosine in vivo .

Q. What methodologies resolve contradictions in reported CAS numbers for L-tyrosine tert-butyl ester?

  • Verification : Cross-reference spectral data (NMR, IR) with authenticated standards. For example, CAS 16874-12-7 (tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate) aligns with published 1^1H NMR profiles .
  • Database Checks : Use SciFinder or Reaxys to confirm CAS registry entries and avoid misattribution to analogs (e.g., O-methyl derivatives) .

Methodological Best Practices

  • Storage : Store at 2–8°C in inert atmosphere (argon) to prevent oxidation. Lyophilized samples retain stability for >12 months .
  • Handling : Use anhydrous conditions for reactions; moisture accelerates ester hydrolysis .
  • Ethical Sourcing : Prioritize suppliers with third-party purity validation (e.g., >97% by HPLC) and avoid unverified vendors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.